5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is a heterocyclic compound with the molecular formula C10H11N5O and a molecular weight of 217.23 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of action
1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of action
1,2,4-triazoles in general are known to interact with their targets through hydrogen bonding and dipole interactions .
Biochemical pathways
1,2,4-triazoles have been found to exhibit a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of action
1,2,4-triazoles have been found to exhibit a wide range of potential pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of benzylamine with 3-amino-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted triazole derivatives .
Scientific Research Applications
5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-benzyl-4H-1,2,4-triazole: Similar in structure but lacks the carboxamide group.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a carbohydrazide group instead of a carboxamide group.
Uniqueness
5-amino-N-benzyl-4H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the carboxamide functionality enhances its potential for various applications compared to its analogs .
Properties
IUPAC Name |
3-amino-N-benzyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10-13-8(14-15-10)9(16)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWQVIVNXXLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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